3'-Phenyl-2,2,2-trifluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Phenyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C15H11F3O. It is a derivative of acetophenone where the methyl group is substituted with a trifluoromethyl group and an additional phenyl group is attached to the third carbon of the acetophenone structure. This compound is known for its unique chemical properties and is used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.
Friedel-Crafts Acylation: Another method involves the reaction of trifluoroacetic anhydride with benzene in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Reaction with Trifluoromethylation Agents: Trifluoromethylation of benzoyl chloride or benzoic acid esters with trifluoromethane gas can also produce 3’-Phenyl-2,2,2-trifluoroacetophenone with yields ranging from 70-80%.
Industrial Production Methods: Industrial production typically involves the Friedel-Crafts acylation method due to its higher yield and scalability. the handling of toxic reagents and solvents requires stringent safety measures and environmental controls.
Types of Reactions:
Condensation: It can undergo condensation reactions with biphenyl, terphenyl, phenyl ether, and diphenoxybenzophenone to form new aromatic polymers.
Oxidation: The compound can act as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides.
Common Reagents and Conditions:
Reduction: Grignard reagents, typically in an ether solvent.
Condensation: Biphenyl, terphenyl, phenyl ether, and diphenoxybenzophenone under acidic or basic conditions.
Oxidation: Tertiary amines and azines in the presence of an oxidizing agent.
Major Products:
Reduction: 3’-Phenyl-2,2,2-trifluoro-1-phenylethanol.
Condensation: New aromatic polymers with high thermal stability and good film-forming properties.
Oxidation: N-oxides of tertiary amines and azines.
Scientific Research Applications
3’-Phenyl-2,2,2-trifluoroacetophenone is used in various scientific research fields:
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in various chemical reactions. Its trifluoromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved include:
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but lacks the additional phenyl group, making it less reactive in certain condensation reactions.
4’-Bromo-2,2,2-trifluoroacetophenone: Contains a bromine atom, which can participate in different substitution reactions.
2,2,2-Trifluoro-3’-(trifluoromethyl)acetophenone: Contains an additional trifluoromethyl group, enhancing its reactivity in certain reactions.
Uniqueness: 3’-Phenyl-2,2,2-trifluoroacetophenone is unique due to its combination of a trifluoromethyl group and an additional phenyl group, which enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and high-performance materials .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-phenylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13(18)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAAZXDUVJABBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.